6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine 6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.: 478040-60-7
VCID: VC7226132
InChI: InChI=1S/C15H10F3IN2/c1-9-5-12(19)7-21-8-13(20-14(9)21)10-3-2-4-11(6-10)15(16,17)18/h2-8H,1H3
SMILES: CC1=CC(=CN2C1=NC(=C2)C3=CC(=CC=C3)C(F)(F)F)I
Molecular Formula: C15H10F3IN2
Molecular Weight: 402.159

6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

CAS No.: 478040-60-7

Cat. No.: VC7226132

Molecular Formula: C15H10F3IN2

Molecular Weight: 402.159

* For research use only. Not for human or veterinary use.

6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine - 478040-60-7

Specification

CAS No. 478040-60-7
Molecular Formula C15H10F3IN2
Molecular Weight 402.159
IUPAC Name 6-iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
Standard InChI InChI=1S/C15H10F3IN2/c1-9-5-12(19)7-21-8-13(20-14(9)21)10-3-2-4-11(6-10)15(16,17)18/h2-8H,1H3
Standard InChI Key MCWMTPMTNZVJLF-UHFFFAOYSA-N
SMILES CC1=CC(=CN2C1=NC(=C2)C3=CC(=CC=C3)C(F)(F)F)I

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₅H₁₀F₃IN₂ and a molecular weight of 402.15 g/mol . Its structure features:

  • An imidazo[1,2-a]pyridine backbone, a bicyclic system fused with an imidazole ring.

  • Iodine at position 6, introducing steric bulk and potential for halogen bonding.

  • A methyl group at position 8, influencing electronic and steric properties.

  • A 3-(trifluoromethyl)phenyl substituent at position 2, contributing lipophilicity and metabolic stability.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₅H₁₀F₃IN₂
Molecular Weight402.15 g/mol
IUPAC Name6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

Synthetic Pathways and Optimization

General Synthesis of Imidazo[1,2-a]pyridines

While no direct synthesis for this compound is documented, analogous imidazo[1,2-a]pyridines are typically synthesized via:

  • Cyclocondensation: 2-Aminopyridine derivatives react with α-haloketones or aldehydes under acidic or basic conditions .

  • Metal-Catalyzed Coupling: Suzuki-Miyaura or Ullmann reactions introduce aryl groups at specific positions .

For this compound, a plausible route involves:

  • Iodination of a pre-formed 8-methylimidazo[1,2-a]pyridine at position 6 using N-iodosuccinimide (NIS).

  • Introduction of the 3-(trifluoromethyl)phenyl group via palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .

Challenges in Synthesis

  • Regioselectivity: Ensuring iodination occurs exclusively at position 6 requires careful control of reaction conditions.

  • Stability of Trifluoromethyl Group: Harsh conditions may degrade the CF₃ moiety, necessitating mild reagents.

Physicochemical Properties

Solubility and Lipophilicity

The trifluoromethylphenyl group enhances lipophilicity (logP ≈ 3.5–4.0), suggesting poor aqueous solubility but improved membrane permeability. The iodine atom increases molecular weight and polar surface area, potentially limiting blood-brain barrier penetration .

Spectroscopic Characterization

  • ¹H NMR: Expected signals include aromatic protons (δ 7.5–8.5 ppm), methyl group (δ 2.5–3.0 ppm), and CF₃-coupled splitting patterns .

  • Mass Spectrometry: A molecular ion peak at m/z 402.15 [M+H]⁺ confirms the molecular weight .

Table 2: Predicted Spectral Data

TechniqueKey Features
¹H NMRAromatic protons, methyl singlet, CF₃ coupling
LC-MS[M+H]⁺ at 402.15

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